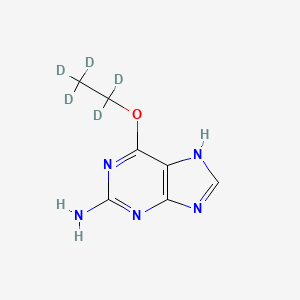

6-Éthyl Guanine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethyl Guanine-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Applications De Recherche Scientifique

6-Ethyl Guanine-d5 has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of purine derivatives.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and chemical synthesis.

Mécanisme D'action

Target of Action

6-Ethyl Guanine-d5, also known as 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine, is a deuterated analogue of the purine nucleobase, Guanine Guanine-based purines, including guanosine, are known to interact with various targets such as g-proteins and p1 receptors .

Mode of Action

Guanine-based purines are known to play a crucial role in several intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via g-proteins .

Biochemical Pathways

Guanosine 5′-triphosphate (GTP) is a key substrate for the biosynthesis of guanosine 5′-diphosphate (GDP)-L-fucose . Guanosine nucleotides, including GMP, GDP, and GTP, are indispensable materials for cell growth and biosynthesis of DNA and RNA . They interconvert with each other through several reactions inside the cell .

Pharmacokinetics

The compound is soluble in water and common organic solvents like methanol, ethanol, and acetonitrile , which may influence its bioavailability.

Result of Action

Guanine-based purines have been shown to mediate several cellular processes, including cell growth, differentiation, and survival .

Action Environment

The compound is stable under normal conditions , suggesting that it may be resistant to various environmental factors.

Analyse Biochimique

Biochemical Properties

6-Ethyl Guanine-d5 is an alkylated mutagen of Guanine . The deuterium atoms replace the hydrogen atoms in the molecule, which makes it easier to distinguish from other compounds in the sample .

Cellular Effects

The cellular effects of 6-Ethyl Guanine-d5 are not well-studied. Guanine, the base molecule of 6-Ethyl Guanine-d5, is known to be the most readily oxidized of the four DNA bases . This suggests that 6-Ethyl Guanine-d5 may also be susceptible to oxidation, potentially influencing cellular processes such as DNA replication and repair .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Ethyl Guanine-d5 in laboratory settings are not well-documented. It is known that 6-Ethyl Guanine-d5 is a stable compound, suggesting that it may have a long shelf-life and could be used in long-term studies .

Dosage Effects in Animal Models

The effects of 6-Ethyl Guanine-d5 at different dosages in animal models are not well-studied. It is known that Guanine, the base molecule of 6-Ethyl Guanine-d5, is a crucial component of DNA and RNA, suggesting that changes in Guanine levels could potentially influence genetic processes .

Metabolic Pathways

6-Ethyl Guanine-d5 is likely involved in the purine metabolism pathway, given that Guanine, the base molecule of 6-Ethyl Guanine-d5, is a key component of this pathway . This pathway is crucial for the synthesis of DNA and RNA, and disruptions in this pathway can lead to various diseases .

Subcellular Localization

The subcellular localization of 6-Ethyl Guanine-d5 is not well-studied. Given that Guanine, the base molecule of 6-Ethyl Guanine-d5, is a component of DNA and RNA, it is likely that 6-Ethyl Guanine-d5 is localized to the nucleus and cytoplasm where these molecules are found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl Guanine-d5 typically involves the introduction of deuterium into the ethoxy group of the purine derivative. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.

Catalytic Hydrogenation: Using a deuterium gas (D2) in the presence of a catalyst to selectively hydrogenate the ethoxy group.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions using deuterated solvents and catalysts to ensure high yield and purity. The process is optimized to minimize the loss of deuterium and to ensure the selective incorporation of deuterium into the desired positions.

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethyl Guanine-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce various purine derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Ethoxy-7H-purin-2-amine: The non-deuterated analog of the compound.

6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-thiol: A sulfur analog with similar deuterium incorporation.

6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-ol: An alcohol analog with deuterium incorporation.

Uniqueness

The uniqueness of 6-Ethyl Guanine-d5 lies in its deuterium content, which provides enhanced stability and altered metabolic properties compared to its non-deuterated counterparts. This makes it valuable for research and potential therapeutic applications where improved stability and reduced metabolic degradation are desired.

Propriétés

IUPAC Name |

6-(1,1,2,2,2-pentadeuterioethoxy)-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXRVSPZSOREJ-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)

![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)